

Antimicrobial Properties of 2,4-Dihydroxy-3-nitroquinoline: A Technical Overview

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-nitroquinoline

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Executive Summary

2,4-Dihydroxy-3-nitroquinoline, a member of the nitroquinoline class of heterocyclic compounds, presents a promising scaffold for the development of novel antimicrobial agents. While comprehensive research specifically on this molecule is emerging, the broader family of quinoline derivatives has demonstrated significant antibacterial and antifungal activity. This technical guide synthesizes the available information on the antimicrobial potential of **2,4-Dihydroxy-3-nitroquinoline** and its structural analogs, providing insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of new anti-infective therapies.

Introduction

2,4-Dihydroxy-3-nitroquinoline (CAS 15151-57-2) is a yellow crystalline solid with the chemical formula C₉H₆N₂O₄.^[1] It belongs to the quinoline family, a class of compounds known for a wide range of biological activities.^[2] While it has been utilized as an intermediate in the synthesis of other complex molecules, including pharmaceuticals, its inherent biological properties, particularly its antimicrobial effects, are a subject of growing interest.^{[1][3][4]} The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and the quinoline core, substituted with nitro and hydroxyl groups, represents a compelling starting point for drug discovery.

This whitepaper will provide an in-depth look at the antimicrobial properties of compounds structurally related to **2,4-Dihydroxy-3-nitroquinoline**, with a focus on quantitative data, experimental protocols, and mechanisms of action.

Antimicrobial Activity of Structurally Related Quinolines

Due to the limited availability of specific antimicrobial data for **2,4-Dihydroxy-3-nitroquinoline**, this section summarizes the activity of its close structural analog, nitroxoline (8-hydroxy-5-nitroquinoline), and other relevant quinoline derivatives. These compounds share key structural features, such as the quinoline scaffold and nitro-substitution, which are believed to contribute to their antimicrobial effects.

Antibacterial Activity

Nitroquinoline derivatives have shown broad-spectrum antibacterial activity. The data presented below is for nitroxoline, a well-studied analog.

Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference
Escherichia coli	≤16 mg/L	[5]
Candida auris	0.125 to 1 mg/L	[6]

Antifungal Activity

The antifungal potential of quinoline derivatives has also been documented.

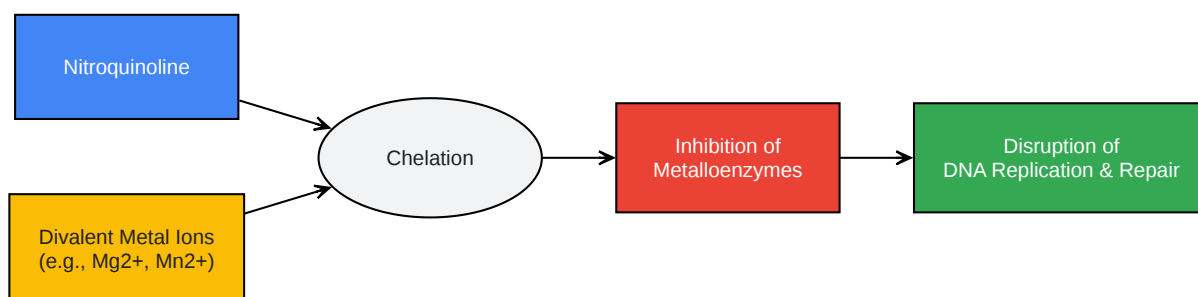
Fungal Strain	Minimum Inhibitory Concentration (MIC)	Reference
Candida auris	0.125 - 1 mg/L	[6]

Mechanism of Action

The antimicrobial action of nitroquinolines and related compounds is often multifactorial, targeting various essential cellular processes in microorganisms.

Metal Ion Chelation

A primary mechanism of action for many hydroxyquinolines, including nitroxoline, is the chelation of essential metal ions. Divalent cations like Mg^{2+} and Mn^{2+} are crucial cofactors for many bacterial enzymes, including those involved in DNA replication and repair. By sequestering these ions, nitroquinolines can inhibit these vital cellular processes, leading to bacteriostasis or bactericidal effects.

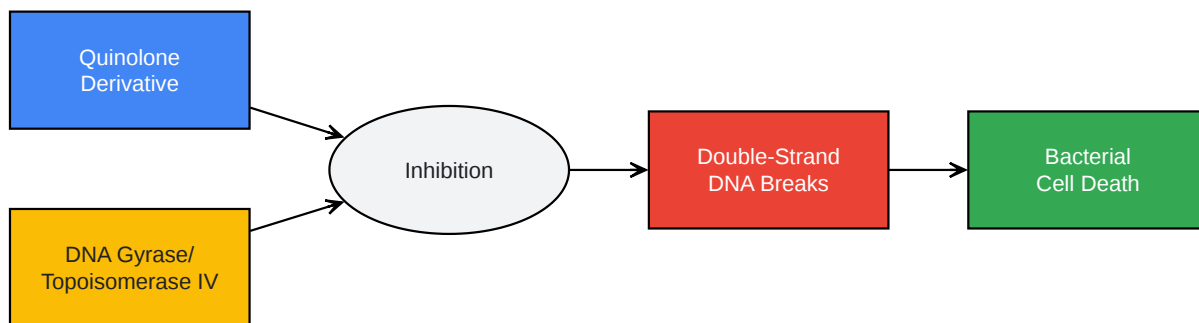


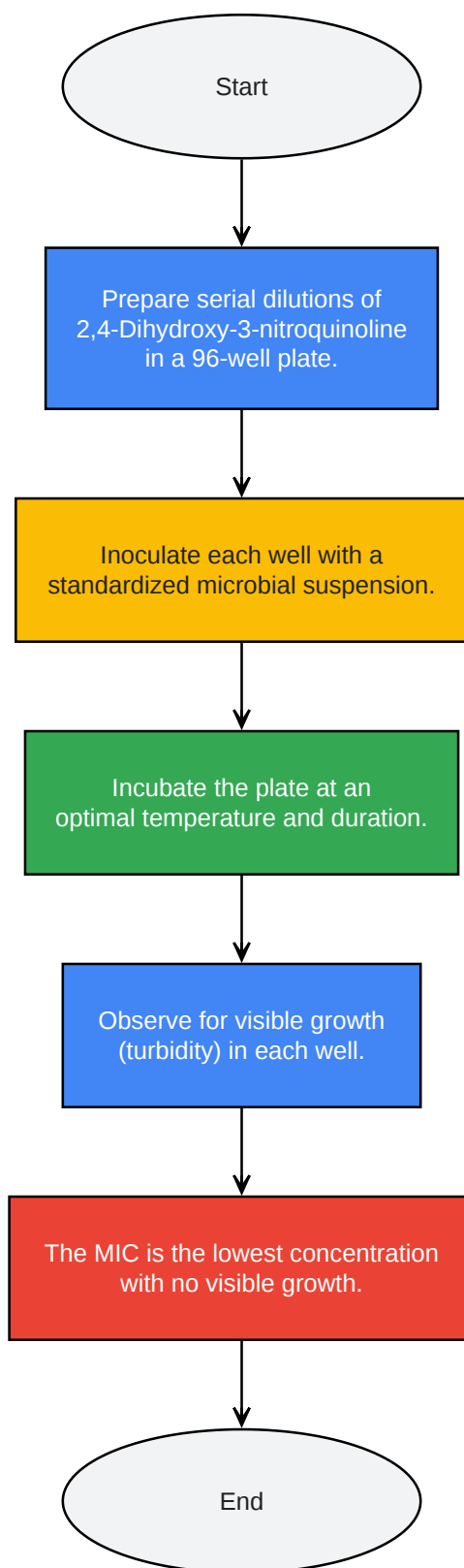
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Mechanism of Action: Metal Ion Chelation

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes and lead to the accumulation of double-strand DNA breaks, ultimately causing cell death.[6] While this mechanism is well-established for fluoroquinolones, it is a plausible mode of action for other quinoline derivatives.





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